REACTION_CXSMILES
|
C([Cl:4])(=O)N.[CH3:5][NH:6][C:7]([NH:9][CH3:10])=[O:8].Cl.[CH3:12][NH:13][C:14](NC)=[O:15]>ClC1C=CC=CC=1>[ClH:4].[CH3:5][NH:6][C:7]([NH:9][CH3:10])=[O:8].[CH3:12][N:13]=[C:14]=[O:15] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)NC
|
Name
|
1,3-dimethylurea hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNC(=O)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added by line 2 to reactor 3 which
|
Type
|
CUSTOM
|
Details
|
is operated at 30° to 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNC(=O)NC
|
Name
|
|
Type
|
product
|
Smiles
|
CN=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |